Scientific Field: Medical Science, Parasitology
Summary of Application: Anemonin has been found to have significant antileishmanial and antischistosomal activities.
Methods of Application: The antileishmanial activity was assessed on clinical isolates of the promastigote and amastigote forms of Leishmania aethiopica and L. donovani. Resazurin reduction assay was used to determine antipromastigote activity, while macrophages were employed for antiamastigote and cytotoxicity assays.
Results: Anemonin displayed significant antileishmanial activity with IC50 values of 1.33 nM and 1.58 nM against promastigotes and 1.24 nM and 1.91 nM against amastigotes of L. aethiopica and L.
Scientific Field: Medical Science, Gastroenterology
Summary of Application: Anemonin has been found to have anti-inflammatory effects on acute ulcerative colitis (UC), a type of inflammatory bowel disease that causes continuous mucosal inflammation.
Methods of Application: An animal model of UC was established by administering dextran sulphate sodium (DSS; 3% [w/v]) to C57BL/6 mice. The mice were then treated with an intraperitoneal injection of anemonin. Body weight and the disease activity index (DAI) were recorded.
Results: Anemonin improved DSS-induced body weight loss, shortened colon length, increased DAI, and induced pathological changes in the colon tissue of mice.
Anemonin is a natural compound classified as a tri-spirocyclic dibutenolide, primarily found in various species of the buttercup family (Ranunculaceae), such as Ranunculus bulbosus, Clematis hirsutissima, and others. It was first isolated in 1792 by M. Heyer and is known to be a dimerization product of protoanemonin, which is released when plants from this family are damaged. The compound serves as a defense mechanism for the plants, exhibiting various biological properties that have garnered interest for potential pharmaceutical applications .
The formation of anemonin occurs through the dimerization of protoanemonin, which itself is generated from the enzymatic cleavage of ranunculin by β-glucosidase when plant tissues are damaged. Anemonin's structure features two butenolide rings that form a stable trans relationship, as determined by X-ray crystallography. This selectivity arises from the stability of a proposed diradical intermediate during its formation, which favors the dimerization process under photochemical conditions .
Anemonin exhibits significant biological activities, particularly anti-inflammatory and anti-pigmentation effects. Research has shown that it can inhibit melanin synthesis in human melanocytes by downregulating the expression of genes associated with melanin production, such as MITF (Microphthalmia-associated transcription factor) and tyrosinase-related proteins (TYR, TRP1, TRP2) with an IC50 value of approximately 43.5 µM . Additionally, anemonin has demonstrated potential in treating conditions like ulcerative colitis and arthritis by inhibiting nitric oxide production in activated macrophages .
The synthesis of anemonin can be achieved through the photochemical dimerization of protoanemonin. Studies indicate that exposure to ultraviolet radiation significantly enhances the yield of anemonin, achieving up to 75% under specific conditions. This method highlights the importance of light in facilitating the chemical reaction necessary for anemonin formation .
Anemonin's unique properties make it a candidate for various applications:
Studies have indicated that anemonin interacts with various biological pathways:
Anemonin shares structural and functional similarities with several other compounds found in the Ranunculaceae family. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Protoanemonin | Monomeric butenolide | Vesicant properties | Precursor to anemonin; higher toxicity |
Ranunculin | Glycoside | Anti-inflammatory (indirectly) | Converts to protoanemonin upon hydrolysis |
Ibotanolide B | Butenolide | Anti-inflammatory | Isolated from Clematis crassifolia |
Calceolarioside B | Glycoside | Antioxidant | Exhibits different pharmacological properties |
Anemonin's distinct anti-inflammatory and anti-pigmentation properties set it apart from these similar compounds, making it particularly valuable for therapeutic applications .
Anemonin possesses the molecular formula C₁₀H₈O₄ with a molecular weight of 192.17 grams per mol [1] [4] [5]. The percent composition consists of carbon at 62.50%, hydrogen at 4.20%, and oxygen at 33.30% [4] [5]. Mass spectrometry analysis reveals characteristic fragmentation patterns that facilitate structural identification and confirmation of the compound's molecular integrity [15].
The compound exhibits a monoisotopic mass of 192.042259 daltons as determined through high-resolution mass spectrometry techniques [3]. Standard International Chemical Identifier notation provides the InChI key as JLUQTCXCAFSSLD-NXEZZACHSA-N, while the simplified molecular-input line-entry system notation is represented as O=C1OC2(CCC23OC(=O)C=C3)C=C1 [3] [7] [8].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₈O₄ | [1] [4] |
Molecular Weight | 192.17 g/mol | [1] [4] |
Monoisotopic Mass | 192.042259 Da | [3] |
Carbon Content | 62.50% | [4] [5] |
Hydrogen Content | 4.20% | [4] [5] |
Oxygen Content | 33.30% | [4] [5] |
Anemonin exists as a racemate possessing both RR- and SS-configurations, indicating the presence of two stereogenic centers within the molecular framework [6] [25]. The stereochemical arrangement was definitively established through X-ray crystallographic analysis, which revealed that the two butenolide rings adopt an exclusively trans relationship rather than the initially predicted cis configuration [2] [6].
The formation of anemonin from protoanemonin occurs through stereoselective dimerization, resulting from the stability of a diradical intermediate formed by head-to-head arrangement of two protoanemonin molecules [6] [25]. Despite multiple stereochemical possibilities theoretically available, the observed selectivity for the trans configuration arises from destabilizing dipole-dipole interactions that disfavor the transition state where the two rings would adopt a cis conformation [2].
Attempts to resolve the individual enantiomers have proven unsuccessful, indicating the inherent stability of the racemic mixture under standard resolution conditions [6] [25]. The compound possesses zero defined stereocenters according to ChemSpider classification, reflecting the racemic nature of the naturally occurring material [3].
Ultraviolet spectroscopy of anemonin demonstrates maximum absorbance at wavelengths between 262-263 nanometers, providing a characteristic spectroscopic signature for identification and quantification purposes [31]. The UV absorption profile remains consistent across different sample preparations and extraction methods, with variations typically within 1 nanometer representing acceptable analytical deviation [31].
Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present within the anemonin structure [26] [29]. The carbonyl stretching vibrations of the lactone groups appear in the region of 1650-1750 wavenumbers per centimeter, consistent with the presence of cyclic ester functionality [26] [29]. Additional characteristic bands include carbon-carbon double bond stretching vibrations in the 1550-1650 wavenumbers per centimeter region and carbon-hydrogen stretching modes in the higher frequency regions [26] [29].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information regarding anemonin's molecular architecture [6]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various hydrogen environments within the molecule, while carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of ten distinct carbon atoms as predicted by the molecular formula [6].
Two-dimensional correlation spectroscopy and heteronuclear multiple quantum coherence experiments establish connectivity patterns between protons and carbons, confirming the proposed structural framework [6]. The spectroscopic data obtained at 400 megahertz frequency provides high-resolution information enabling complete structural assignment [6].
The nuclear magnetic resonance spectral data demonstrates chemical shifts characteristic of the butenolide ring systems, with proton signals appearing in regions typical of alkenic and methylene environments [27] [30]. Coupling constants derived from the spectra provide information regarding the spatial relationships between neighboring protons, supporting the proposed three-dimensional structure [27] [30].
X-ray crystallographic studies of anemonin have provided definitive confirmation of the molecular structure and stereochemical configuration [2] [6]. The crystal structure analysis demonstrates that the molecule adopts a trans-configuration with the cyclobutane ring exhibiting a non-planar, bent conformation rather than a completely planar arrangement [6] [25].
Crystallographic data reveals specific bond lengths and angles within the anemonin framework, confirming the proposed connectivity pattern and providing precise geometric parameters [2]. The analysis definitively established the head-to-head dimerization pattern of the protoanemonin precursor molecules, resolving earlier uncertainties regarding the stereochemical outcome of the dimerization process [2].
The crystalline material exhibits specific packing arrangements that influence the physical properties of the solid-state compound [2]. Intermolecular interactions within the crystal lattice contribute to the overall stability and melting characteristics observed for anemonin [2].
Anemonin manifests as colorless, odorless crystalline material with a melting point ranging from 157-158 degrees Celsius [5] [7] [17] [20]. The compound exhibits a density of 1.45 grams per cubic centimeter and demonstrates volatility with steam distillation [5] [8]. The estimated boiling point occurs at approximately 248.14 degrees Celsius under standard atmospheric conditions [20].
Solubility characteristics reveal that anemonin displays slight solubility in cold water, with increased solubility observed in hot water [5] [17]. The compound demonstrates enhanced solubility in hot ethanol and chloroform, while exhibiting alkaline solutions with characteristic yellow coloration [5]. Conversely, anemonin proves practically insoluble in diethyl ether [5] [20].
The refractive index is estimated at 1.4440, providing additional physical characterization data for identification purposes [20]. Storage recommendations indicate maintenance at temperatures of negative twenty degrees Celsius to ensure long-term stability [20].
Property | Value | Reference |
---|---|---|
Melting Point | 157-158°C | [5] [17] [20] |
Boiling Point | 248.14°C (estimated) | [20] |
Density | 1.45 g/cm³ | [5] [8] |
Refractive Index | 1.4440 (estimated) | [20] |
Water Solubility (25°C) | 0.982 ± 0.07 mg/mL | [17] |
Water Solubility (37°C) | 1.38 ± 0.04 mg/mL | [17] |
Anemonin demonstrates variable stability characteristics dependent upon environmental conditions and chemical treatment [6] [21] [34]. The compound undergoes various chemical transformations including photochemical reactions and reduction processes under appropriate conditions [6] [25]. Hydrogenation of the double bonds over palladium-carbon catalyst yields tetrahydroanemonin, while sodium amalgam treatment produces isotetrahydroanemonin [25].
Hydrolysis reactions occur under acidic conditions, with semiconcentrated hydrochloric acid treatment yielding anemoninic acid through cyclobutane derivative intermediates [25]. Sodium borohydride reduction in methanol affords diketo diester and dilactone products, demonstrating the compound's susceptibility to reducing agents [25].
Thermal stability analysis reveals that anemonin maintains structural integrity under moderate heating conditions but undergoes decomposition at elevated temperatures [34]. The compound exhibits photochemical reactivity, with exposure to mercury lamp radiation facilitating dimerization and oligomerization processes [6] [25]. Storage under appropriate conditions with radical scavengers and controlled pH maintains compound stability over extended periods [6].
The inherent reactivity of anemonin contrasts with its precursor protoanemonin, which demonstrates significantly greater instability and rapid dimerization tendencies [22] [23]. This enhanced stability renders anemonin more suitable for biological assays and pharmaceutical applications compared to its more reactive precursor molecules [22].
Anemonin represents the dimeric product of protoanemonin and exhibits structural relationships with other compounds within the Ranunculaceae family biosynthetic pathway [22] [23] [24]. Protoanemonin, the immediate precursor, possesses the molecular formula C₅H₄O₂ and exists as a viscous yellow liquid with significantly different physical properties compared to the solid anemonin dimer [23] [25].
Ranunculin serves as the glycosidic precursor in the biosynthetic sequence, undergoing enzymatic hydrolysis to generate protoanemonin, which subsequently dimerizes spontaneously to form anemonin [22] [23] [24]. The structural progression demonstrates increasing molecular complexity and stability along the biosynthetic pathway from ranunculin through protoanemonin to anemonin [22] [23].
Additional related compounds include ranuncoside, which shares the characteristic gamma-lactone ring functionality with anemonin but incorporates additional carbohydrate moieties [23] [25]. Tetrahydroanemonin and isotetrahydroanemonin represent reduction products of anemonin, demonstrating modified saturation patterns while maintaining the core cyclobutane framework [25].
Anemoninic acid constitutes the hydrolysis product of anemonin and exhibits an open-chain structure resulting from lactone ring cleavage [25]. This structural relationship illustrates the potential for ring-opening reactions under appropriate chemical conditions [25].
Compound | Molecular Formula | Relationship to Anemonin | Physical State |
---|---|---|---|
Protoanemonin | C₅H₄O₂ | Monomeric precursor | Viscous liquid |
Ranunculin | C₁₂H₁₆O₉ | Glycosidic precursor | Crystalline solid |
Tetrahydroanemonin | C₁₀H₁₂O₄ | Reduction product | Crystalline solid |
Anemoninic acid | C₁₀H₁₂O₆ | Hydrolysis product | Crystalline solid |